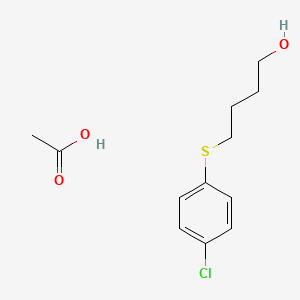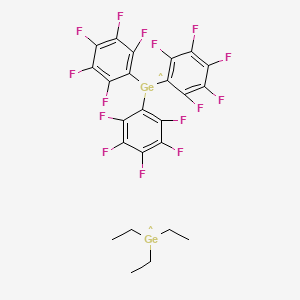
Triethylgermyl--tris(pentafluorophenyl)germyl (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethylgermyl–tris(pentafluorophenyl)germyl (1/1) is a compound that features a unique combination of germanium and fluorinated phenyl groups. This compound is of interest due to its potential applications in various fields, including materials science, catalysis, and organometallic chemistry. The presence of both triethylgermyl and tris(pentafluorophenyl)germyl groups imparts distinctive chemical properties to the compound, making it a subject of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethylgermyl–tris(pentafluorophenyl)germyl (1/1) typically involves the reaction of triethylgermyl chloride with tris(pentafluorophenyl)germane under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for Triethylgermyl–tris(pentafluorophenyl)germyl (1/1) are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Triethylgermyl–tris(pentafluorophenyl)germyl (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of germanium oxides.
Reduction: Formation of germanium hydrides.
Substitution: Formation of substituted germanium compounds with various functional groups.
科学的研究の応用
Triethylgermyl–tris(pentafluorophenyl)germyl (1/1) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of organogermanium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism of action of Triethylgermyl–tris(pentafluorophenyl)germyl (1/1) involves its interaction with molecular targets through its germanium and fluorinated phenyl groups. These interactions can lead to the formation of stable complexes with various substrates, facilitating catalytic processes. The compound’s unique structure allows it to participate in electron transfer reactions, making it an effective catalyst in certain chemical transformations .
類似化合物との比較
Similar Compounds
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and used in various catalytic applications.
Tris(pentafluoroethyl)germane: Exhibits similar reactivity patterns and is used in hydrogermylation reactions.
Uniqueness
Triethylgermyl–tris(pentafluorophenyl)germyl (1/1) is unique due to the combination of triethylgermyl and tris(pentafluorophenyl)germyl groups, which imparts distinctive chemical properties. This combination allows for a broader range of reactivity and applications compared to similar compounds that contain only one type of functional group.
特性
CAS番号 |
59871-30-6 |
|---|---|
分子式 |
C24H15F15Ge2 |
分子量 |
733.6 g/mol |
InChI |
InChI=1S/C18F15Ge.C6H15Ge/c19-1-4(22)10(28)16(11(29)5(1)23)34(17-12(30)6(24)2(20)7(25)13(17)31)18-14(32)8(26)3(21)9(27)15(18)33;1-4-7(5-2)6-3/h;4-6H2,1-3H3 |
InChIキー |
NQSWAFLISHHLAI-UHFFFAOYSA-N |
正規SMILES |
CC[Ge](CC)CC.C1(=C(C(=C(C(=C1F)F)[Ge](C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane](/img/structure/B14596217.png)
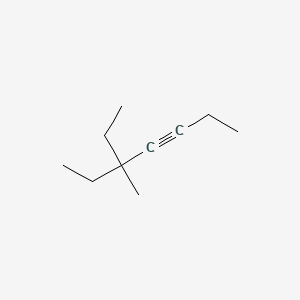
methanone](/img/structure/B14596231.png)

![9a-Hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carbohydrazide](/img/structure/B14596240.png)
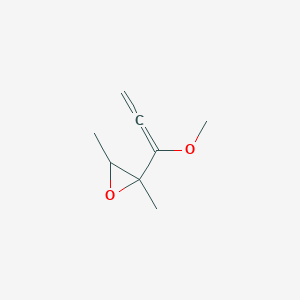

![3-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14596259.png)
![Benzamide, N-[2-methyl-1-[(phenylamino)carbonyl]-1-propenyl]-](/img/structure/B14596261.png)
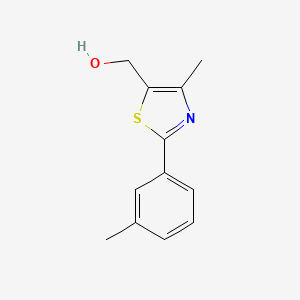
![{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid](/img/structure/B14596279.png)
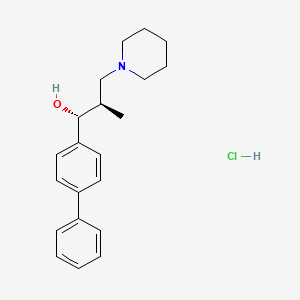
![2-Azaspiro[4.5]decane-1,3-dione, 2-(methylphenylamino)-](/img/structure/B14596304.png)
